Pardoprunox hydrochloride is a chemical compound that has been primarily investigated for its potential use in treating Parkinson's disease. Developed by Solvay, it acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors. This unique pharmacological profile positions it as a candidate for managing the motor symptoms associated with Parkinson's disease while potentially minimizing side effects commonly seen with other dopaminergic therapies.
Pardoprunox hydrochloride is classified under the category of antiparkinsonian agents. Its International Nonproprietary Name (INN) is "Pardoprunox," and it is also known by its developmental code name SLV-308. The compound's IUPAC name is 7-(4-methyl-1-piperazinyl)benzoxazol-2(3H)-one hydrochloride, and it has a CAS number of 269718-83-4. The molecular formula is with a molar mass of approximately 233.271 g/mol .
The synthesis of Pardoprunox hydrochloride involves creating a benzoxazolone structure through several chemical reactions. A common method includes the reaction of 4-methylpiperazine with 2-chlorobenzoxazole under controlled conditions to yield the desired compound. The synthetic route typically follows these steps:
Technical details of the synthesis include controlling temperature and reaction time to optimize yield and purity .
Pardoprunox hydrochloride features a complex molecular structure characterized by its benzoxazolone core and piperazine moiety. Key structural data includes:
CCN1CCN(C1)C(=O)C2=CC=CC=C2N1C(=O)C=C1
.The three-dimensional conformation can be visualized using molecular modeling software, showcasing the spatial arrangement of atoms which is crucial for its receptor binding activity.
Pardoprunox hydrochloride undergoes several significant chemical reactions:
The specific products formed depend on the reagents and conditions used during these reactions .
Pardoprunox hydrochloride exhibits its pharmacological effects through selective receptor interactions:
The compound's mechanism involves modulating neurotransmitter activity within the central nervous system, thereby influencing various biochemical pathways related to Parkinson's disease symptoms .
Pardoprunox hydrochloride possesses several notable physical and chemical properties:
Additional analyses such as melting point determination and spectroscopic methods (e.g., NMR, IR) can provide further insights into its purity and structural integrity .
Pardoprunox hydrochloride has been primarily explored for its therapeutic applications in:
Despite reaching phase III clinical trials for Parkinson's disease, further development was discontinued due to mixed results regarding efficacy and safety profiles .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: